2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)-N-(o-tolyl)acetamide
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Overview
Description
The formed triazinoindazole is then reacted with a halogenated acetamide (e.g., 2-bromo-N-(o-tolyl)acetamide) to introduce the acetamide functionality.
Reaction Conditions: This step typically requires a nucleophilic substitution reaction, often conducted in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods:
Scaling up the production involves optimizing these synthetic routes to ensure high yields and purity. This often means fine-tuning reaction times, temperatures, and concentrations, as well as employing continuous flow reactors to enhance efficiency and safety.
Mechanism of Action
Target of Action
The primary target of HMS3528A09 is the HCV NS5B polymerase . This enzyme plays a crucial role in the replication of the hepatitis C virus (HCV), making it a key target for antiviral therapies .
Mode of Action
HMS3528A09 interacts with the HCV NS5B polymerase, inhibiting its function
Biochemical Pathways
The inhibition of HCV NS5B polymerase by HMS3528A09 affects the HCV replication pathway . By blocking the activity of this enzyme, the compound prevents the virus from replicating its RNA genome, thereby inhibiting its life cycle .
Result of Action
The primary result of HMS3528A09’s action is the inhibition of HCV replication . This can lead to a decrease in viral load and potentially contribute to the clearance of the virus from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)-N-(o-tolyl)acetamide typically involves multi-step reactions
Formation of the Triazinoindazole Core:
Starting with a substituted hydrazine and an appropriate diketone, the triazinoindazole core can be formed through cyclization reactions.
Reaction Conditions: These reactions often require acidic or basic catalysts, heat, and sometimes an inert atmosphere to drive the cyclization to completion.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide moiety or the triazinoindazole ring. Common oxidizing agents include peroxides and hypervalent iodine reagents.
Reduction: Reduction can target the keto group within the molecule. Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic or electrophilic substitutions can occur at various positions on the aromatic rings or heterocyclic framework, using reagents like halides or organometallics.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong bases, and sometimes transition metal catalysts.
Major Products Formed:
Depending on the reaction, major products can include hydroxylated derivatives, reduced forms of the compound, and various substituted analogs with different functional groups introduced at strategic points.
Scientific Research Applications
2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)-N-(o-tolyl)acetamide has a wide range of applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studies on its interactions with biomolecules, often as part of drug development research.
Medicine: Potential therapeutic agent due to its bioactive properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of novel materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Triazinoindazoles: Share the core structure but differ in side chains and functional groups.
Acetamides: Compounds like N-(o-tolyl)acetamide that lack the triazinoindazole core.
By highlighting its unique structural features, we can see how 2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)-N-(o-tolyl)acetamide offers distinct advantages in its applications and potential for further research.
That’s a lot to digest! Got more questions on this compound or need a deep dive into any specific part?
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-6-2-4-8-14(12)20-16(24)10-22-18(25)17-13-7-3-5-9-15(13)21-23(17)11-19-22/h2,4,6,8,11H,3,5,7,9-10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPCNQCXRKDCCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C3=C4CCCCC4=NN3C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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